molecular formula C20H44O7P2 B14622334 Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite CAS No. 57105-66-5

Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite

Cat. No.: B14622334
CAS No.: 57105-66-5
M. Wt: 458.5 g/mol
InChI Key: NJLVCLUAOWACJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 1-(dibutoxyphosphinyl)butyl phosphite typically involves the reaction of dibutyl phosphite with butyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 70-80°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphites, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite has several scientific research applications:

Mechanism of Action

The mechanism by which dibutyl 1-(dibutoxyphosphinyl)butyl phosphite exerts its effects involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, it forms a protective layer on metal surfaces, reducing friction and wear .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phosphite
  • Diethyl phosphite
  • Dimethyl phosphite
  • Tributyl phosphite

Uniqueness

Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite is unique due to its dual functionality as both a phosphite and a phosphonate ester. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an anti-wear additive compared to similar compounds .

Properties

CAS No.

57105-66-5

Molecular Formula

C20H44O7P2

Molecular Weight

458.5 g/mol

IUPAC Name

dibutyl 1-dibutoxyphosphorylbutyl phosphate

InChI

InChI=1S/C20H44O7P2/c1-6-11-16-23-28(21,24-17-12-7-2)20(15-10-5)27-29(22,25-18-13-8-3)26-19-14-9-4/h20H,6-19H2,1-5H3

InChI Key

NJLVCLUAOWACJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CCC)OP(=O)(OCCCC)OCCCC)OCCCC

Origin of Product

United States

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